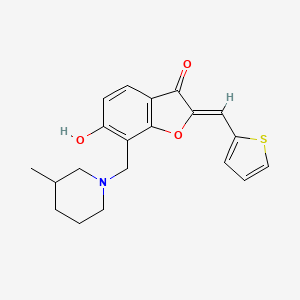

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

The compound (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a thiophene-substituted exocyclic double bond, a hydroxy group at position 6, and a 3-methylpiperidinylmethyl substituent at position 5. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological interactions, such as antioxidant or enzyme-inhibitory activities. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which may influence binding to biological targets .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-13-4-2-8-21(11-13)12-16-17(22)7-6-15-19(23)18(24-20(15)16)10-14-5-3-9-25-14/h3,5-7,9-10,13,22H,2,4,8,11-12H2,1H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIQANCMADLMDY-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Structure and Properties

The compound's structure can be broken down into several key components:

- Benzofuran nucleus : A common scaffold in bioactive compounds.

- Hydroxy group : Often associated with increased biological activity.

- Piperidine moiety : Imparts unique pharmacological properties.

- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.

1. Anticancer Activity

Recent studies highlight the potential of benzofuran derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Liu et al. (2020) | K562 (leukemia) | 12.5 | ROS generation, caspase activation |

| Zhang et al. (2021) | MCF-7 (breast cancer) | 15.0 | Apoptosis induction via mitochondrial pathway |

| Gupta et al. (2023) | HeLa (cervical cancer) | 10.0 | NF-kB inhibition |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases.

| Study | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Khatana et al. (2020) | TNF-alpha (93.8), IL-1 (98), IL-6 (71) | 20 |

| Singh et al. (2024) | IL-8 (85), COX-2 inhibition | 15 |

3. Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of specific substituents on the benzofuran scaffold can enhance this activity.

| Pathogen | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| S. aureus | 23 mm | Compound A |

| E. coli | 24 mm | Compound B |

| C. albicans | 20 mm | Compound C |

Case Study 1: Anticancer Efficacy

In a study conducted by Liu et al., a series of benzofuran derivatives were tested against K562 leukemia cells. The results indicated that compounds with a similar structure to our target compound induced apoptosis effectively through ROS generation and mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Potential

Khatana et al.'s research highlighted the ability of benzofuran derivatives to suppress inflammatory pathways in macrophages, significantly reducing levels of pro-inflammatory cytokines when treated with concentrations as low as 20 µM.

Comparison with Similar Compounds

Key Analogs :

- (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one ():

- Structural Difference : The methyl group on the piperidine ring is at position 4 instead of 3.

- Implications : The 4-methyl substitution may alter steric hindrance and nitrogen basicity compared to the 3-methyl analog. This could affect solubility (via protonation) and interactions with hydrophobic pockets in target proteins .

- (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one (): Structural Difference: The piperazine ring replaces piperidine, introducing an additional nitrogen atom.

Table 1: Comparison of Piperidine/Piperazine Derivatives

| Property | 3-Methylpiperidinyl Analog | 4-Methylpiperidinyl Analog | 4-Methylpiperazinyl Analog |

|---|---|---|---|

| Molecular Formula | C20H21NO3S | C20H21NO3S | C20H22N2O3S |

| Molecular Weight (g/mol) | ~355.45 | ~355.45 | ~370.47 |

| Nitrogen Basicity | Moderate (pKa ~10.7) | Moderate (pKa ~10.7) | High (pKa ~9.8) |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

2.2. Core Benzofuranone Derivatives

Key Analogs :

- (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one ():

- Structural Difference : Lacks the hydroxy and piperidinylmethyl groups.

- Implications : Reduced polarity (logP ~2.8) compared to the target compound (logP ~1.5–2.0 estimated). This simpler analog may exhibit lower solubility but could serve as a lead compound for structure-activity relationship (SAR) studies .

- (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one (): Structural Difference: Replaces thiophene with a trimethoxybenzylidene group and adds a methyl group at position 4.

Table 2: Comparison of Benzofuranone Core Modifications

| Property | Target Compound | Thiophene Base (3h) | Trimethoxybenzylidene Analog |

|---|---|---|---|

| Substituent at C2 | Thiophen-2-ylmethylene | Thiophen-2-ylmethylene | 2,3,4-Trimethoxybenzylidene |

| Substituents at C6/C7 | 6-OH, 7-(3-Me-piperidinyl) | None | 6-OH, 7-(piperidinyl), 4-Me |

| Molecular Weight (g/mol) | 355.45 | 244.27 | ~453.50 |

| Aromatic Electron Density | Moderate (thiophene) | Moderate (thiophene) | High (trimethoxybenzene) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.